molecular formula C15H29N3O3 B14789549 tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate

tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate

Cat. No.: B14789549
M. Wt: 299.41 g/mol
InChI Key: STPVIPMYTRSJPX-UHFFFAOYSA-N
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Description

(S)-tert-Butyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(methyl)carbamate is a complex organic compound that features a piperidine ring, a tert-butyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(methyl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Aminopropanoyl Group: This step involves the reaction of the piperidine derivative with a suitable aminopropanoyl precursor under controlled conditions.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.

    Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(S)-tert-Butyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures, such as piperine and piperidine-based drugs.

    Carbamates: Other carbamate-containing compounds, such as carbaryl and neostigmine.

Uniqueness

(S)-tert-Butyl ((1-(2-aminopropanoyl)piperidin-4-yl)methyl)(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C15H29N3O3/c1-11(16)13(19)18-8-6-12(7-9-18)10-17(5)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3

InChI Key

STPVIPMYTRSJPX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(CC1)CN(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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